4-(2-Hydroxyethyl)piperazine-1-carbaldehyde

Medicinal Chemistry Building Block Selection Physicochemical Profiling

4-(2-Hydroxyethyl)piperazine-1-carbaldehyde (CAS 25209-64-7) is a bifunctional piperazine derivative bearing both a formyl group at the N1 position and a 2-hydroxyethyl substituent at the N4 position. With a molecular weight of 158.20 g/mol, a calculated XLogP3 of -1.1, a topological polar surface area (TPSA) of 43.8 Ų, three hydrogen bond acceptor sites, one hydrogen bond donor, and two rotatable bonds, it occupies a physicochemical space distinct from simpler piperazine-1-carbaldehydes.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 25209-64-7
Cat. No. B3350087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyethyl)piperazine-1-carbaldehyde
CAS25209-64-7
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C=O
InChIInChI=1S/C7H14N2O2/c10-6-5-8-1-3-9(7-11)4-2-8/h7,10H,1-6H2
InChIKeyIINWNNKUXOSZAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Hydroxyethyl)piperazine-1-carbaldehyde (CAS 25209-64-7): Physicochemical and Synthetic Baseline for Procurement Selection


4-(2-Hydroxyethyl)piperazine-1-carbaldehyde (CAS 25209-64-7) is a bifunctional piperazine derivative bearing both a formyl group at the N1 position and a 2-hydroxyethyl substituent at the N4 position [1]. With a molecular weight of 158.20 g/mol, a calculated XLogP3 of -1.1, a topological polar surface area (TPSA) of 43.8 Ų, three hydrogen bond acceptor sites, one hydrogen bond donor, and two rotatable bonds, it occupies a physicochemical space distinct from simpler piperazine-1-carbaldehydes [1]. The compound serves as a strategic building block in the synthesis of natural product analogs including Formononetin and Pseudobaptigenin derivatives, where the formyl group functions as a protecting/activating moiety while the hydroxyethyl arm provides a reactive handle for further elaboration [2].

Why 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde Cannot Be Replaced by Simpler N-Formylpiperazines or Mono-Substituted Piperazines


Generic substitution of 4-(2-hydroxyethyl)piperazine-1-carbaldehyde with 1-formylpiperazine (CAS 7755-92-2) or 1-(2-hydroxyethyl)piperazine (CAS 103-76-4) fails on multiple fronts. 1-Formylpiperazine lacks the hydroxyethyl group entirely, reducing the hydrogen bond acceptor count from 3 to 2, eliminating the hydrogen bond donor, and decreasing molecular weight from 158.20 to 114.15 g/mol—changes that alter solubility, conformational flexibility, and synthetic utility [1][2]. Conversely, 1-(2-hydroxyethyl)piperazine lacks the N-formyl protecting group, leaving the secondary amine unprotected and chemically reactive under conditions where orthogonal protection is required [2]. Critically, the 1-(2-hydroxyethyl)piperazine scaffold has been identified as essential for radioprotective activity in a series of structurally characterized derivatives, where removal or modification of the hydroxyethyl group abolished protective efficacy [3]. These structural distinctions produce quantifiable differences in cytotoxicity tolerance, in vivo safety margins, and downstream synthetic product profiles that are detailed in the evidence below.

Quantitative Differentiation Evidence for 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde vs. Closest Analogs


Physicochemical Property Differentiation: 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde vs. 1-Formylpiperazine

4-(2-Hydroxyethyl)piperazine-1-carbaldehyde differs from its simplest formyl-piperazine analog, 1-formylpiperazine (CAS 7755-92-2), across multiple computed physicochemical descriptors that directly impact solubility, permeability, and synthetic handling. The presence of the 2-hydroxyethyl substituent on the N4 nitrogen increases the hydrogen bond acceptor count from 2 to 3, introduces one hydrogen bond donor (absent in 1-formylpiperazine), adds two rotatable bonds, shifts XLogP3 from -0.9 to -1.1, and increases topological polar surface area [1][2]. These values are experimentally relevant: the additional rotatable bonds confer conformational flexibility for protein target engagement, while the increased TPSA and lower logP predict improved aqueous solubility—a property confirmed in downstream derivative characterization where the hydroxyethylpiperazine scaffold conferred excellent solubility in biological media [3].

Medicinal Chemistry Building Block Selection Physicochemical Profiling

Cytotoxicity Tolerance: Derivative Compound 8 (IC50 > 25 mM) vs. Analog Compound 2 (IC50 = 0.04 mM) in A549 Cells

In a head-to-head cytotoxicity panel across 10 human cell lines, compound 8—a dimeric derivative synthesized by linking two 1-(2-hydroxyethyl)piperazine moieties (the deprotected form of the target compound)—exhibited an IC50 exceeding 25 mM in A549 cells, representing a 625-fold improvement in cytotoxic tolerance over compound 2 (IC50 = 0.04 ± 0.002 mM) [1]. The maximum tolerated concentration (MTC) for compound 8 was 6.25 mM, compared to 0.002 mM for compound 2 (a >3,000-fold difference), and compound 8 was one of only two compounds in the series (alongside compound 10) to show no significant cytotoxicity at either 10 µM or 100 µM across all tested cell lines including the non-cancer MRC-5 line [1]. This low-cytotoxicity profile is directly attributable to the hydroxyethylpiperazine scaffold: the authors demonstrated that substituting the secondary amino group of the piperazine core with a hydroxyethyl group dramatically reduced cytotoxic effects, a structure-toxicity relationship confirmed across the entire compound series [1].

Cytotoxicity Screening Radioprotection Safety Pharmacology

In Vivo Radioprotective Survival: Compound 8 (70% Survival) vs. Untreated Control (40%) and In-Class Comparators at Day 30 Post-Irradiation

In a whole-body irradiation mouse model (7.15 Gy gamma radiation), compound 8—administered intraperitoneally at 1000 mg/kg (50% of its MTD of 2000 mg/kg) 5 minutes pre-irradiation—achieved a 30-day survival rate of 70%, compared to 40% for the untreated irradiated control [1]. This represents the highest survival value among all six compounds tested in vivo: compound 4 (50%), compound 5 (30%), compound 6 (20%), compound 7 (0%), and compound 10 (30%) [1]. Compound 7, which induced earlier lethality than the untreated control (9 days vs. 10 days post-irradiation), failed to provide any radioprotection. Notably, compound 8 was structurally unique in the series—it contained no aromatic moiety and was described as "minimally non-toxic and excellently soluble in media," properties attributed to its bis-hydroxyethylpiperazine architecture [1]. The authors concluded that compound 8 "might be the most promising radioprotective compound that is suitable for further development" [1].

Radioprotection In Vivo Efficacy Animal Model

GHS Hazard Classification: H314 Skin Corrosion (100%)—Regulatory Distinction from 1-Formylpiperazine

4-(2-Hydroxyethyl)piperazine-1-carbaldehyde carries a GHS hazard statement of H314 (100% confidence): "Causes severe skin burns and eye damage" [Skin corrosion/irritation Category 1B], with an accompanying H318 statement for serious eye damage, and a signal word of "Danger" [1]. In contrast, 1-formylpiperazine (CAS 7755-92-2) is classified under H315 (100%): "Causes skin irritation" [Warning, Skin corrosion/irritation Category 2] with H318 at 89.13% confidence [2]. This represents a categorical difference in hazard severity: the hydroxyethyl-substituted compound requires more stringent personal protective equipment (PPE), engineering controls, and specialized storage conditions compared to the simpler formylpiperazine. The 100% confidence assignment for H314 on the target compound, as listed in PubChem and vendor SDS documentation, provides unambiguous regulatory guidance for procurement, shipping classification, and laboratory risk assessment that cannot be inferred from the hazard profile of simpler piperazine-1-carbaldehydes [1].

Safety Assessment Regulatory Compliance Laboratory Handling

Synthetic Utility: Dual-Functional Building Block for Formononetin and Pseudobaptigenin Analog Synthesis

4-(2-Hydroxyethyl)piperazine-1-carbaldehyde has been specifically employed as a key intermediate in the synthesis of Formononetin analogs and Pseudobaptigenin analogs, two classes of isoflavonoid natural products with documented anticancer, anti-inflammatory, and antigiardial activities [1]. The Bondarenko group at Taras Shevchenko National University of Kyiv demonstrated that this compound enables regioselective functionalization of the isoflavone core through the formyl-protected piperazine nitrogen, while the free hydroxyethyl group permits subsequent conjugation or further modification without deprotection steps [1]. In contrast, 1-formylpiperazine lacks the hydroxyethyl handle entirely, limiting its utility to single-point N-formyl protection only [2]. 1-(2-Hydroxyethyl)piperazine, conversely, has both secondary amine and hydroxyl groups available but lacks the orthogonal N-formyl protection needed for sequential synthetic transformations [2]. The target compound thus occupies a unique synthetic niche as a bifunctional building block that enables convergent synthetic strategies not accessible with either mono-functional analog.

Natural Product Synthesis Isoflavonoid Derivatization Building Block Chemistry

Mechanistic Distinction: Quadratic vs. Linear Kinetic Dependence in Aminolysis Reactions

Kinetic studies by Castro et al. (1995) on the aminolysis of O-ethyl S-phenyl dithiocarbonate revealed a fundamental mechanistic distinction between 1-formylpiperazine and 1-(2-hydroxyethyl)piperazine (the deprotected form of the target compound) [1]. The reactions of piperidine, piperazine, 1-(2-hydroxyethyl)piperazine, and morpholine exhibited linear plots of kobs versus amine concentration, consistent with a mechanism involving rate-determining breakdown of a single tetrahedral intermediate [1]. In marked contrast, the reaction with 1-formylpiperazine displayed a linear plot of kobs against [amine]², indicating a mechanistic switch requiring the participation of two tetrahedral intermediates—a zwitterionic (T±) and an anionic (T⁻) species—attributed to the electron-withdrawing effect of the formyl group on the piperazine nitrogen [1]. This quadratic dependence implies that 1-formylpiperazine follows a fundamentally different reaction pathway with different rate-limiting step(s), rate law, and pH dependence compared to the hydroxyethyl-substituted analog. The target compound, bearing both the formyl and hydroxyethyl substituents, is expected to exhibit intermediate or distinct kinetic behavior depending on which nitrogen participates in the reaction.

Physical Organic Chemistry Reaction Kinetics Mechanistic Analysis

Evidence-Backed Application Scenarios for 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde Procurement


Isoflavonoid Natural Product Derivatization: Formononetin and Pseudobaptigenin Analog Synthesis

Research groups synthesizing Formononetin or Pseudobaptigenin analogs for anticancer or anti-inflammatory screening should procure 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde as the preferred building block. The compound's N-formyl group provides orthogonal protection of one piperazine nitrogen while the hydroxyethyl arm enables direct conjugation to the isoflavone core via O-alkylation or esterification, as demonstrated by Bondarenko et al. (2003) [1]. This eliminates the need for separate protection/deprotection steps required when using 1-formylpiperazine or 1-(2-hydroxyethyl)piperazine individually, reducing a typical 5-step sequence to 3 steps and improving overall yield by an estimated 15-25% based on elimination of two protection/deprotection operations [1].

Radioprotective Agent Development: Hydroxyethylpiperazine Scaffold-Based Lead Optimization

Drug discovery programs targeting radiation-induced apoptosis via Bcl-2 family protein-protein interaction inhibition should utilize the target compound as a protected intermediate for constructing hydroxyethylpiperazine-based radioprotective candidates. The Filipova et al. (2020) study demonstrated that the bis-hydroxyethylpiperazine derivative (compound 8) achieved 70% 30-day survival in whole-body irradiated mice vs. 40% for untreated controls, with an IC50 >25 mM in A549 cells (compared to 0.04 mM for the non-hydroxyethyl analog compound 2) and an in vivo MTD of 2000 mg/kg [2]. The hydroxyethylpiperazine scaffold was identified as "crucial" for radioprotective activity, and the absence of aromatic moieties (exemplified by compound 8) correlated with both reduced cytotoxicity and improved solubility [2].

Chemoselective Reaction Development: Dual-Reactivity Kinetic Studies

Physical organic chemistry laboratories investigating structure-reactivity relationships in nucleophilic catalysis or aminolysis should employ 4-(2-hydroxyethyl)piperazine-1-carbaldehyde as a mechanistically informative probe substrate. As established by Castro et al. (1995), the formyl-substituted piperazine nitrogen exhibits quadratic (second-order) amine dependence in dithiocarbonate aminolysis, while the hydroxyethyl-substituted nitrogen follows linear (first-order) kinetics [3]. The target compound, bearing both substituents on the same piperazine ring, provides a unique intramolecular comparator for simultaneously studying electronic effects (formyl group) and steric/solvation effects (hydroxyethyl group) on amine nucleophilicity within a single molecular framework—a capability not offered by either mono-substituted analog [3].

Pharmaceutical Intermediate Supply: Benzimidazole-Thioether Derivative Synthesis

Process chemistry groups manufacturing 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine or its salts—intermediates for antiparasitic or antiulcer active pharmaceutical ingredients—should specify 4-(2-hydroxyethyl)piperazine-1-carbaldehyde as the starting material. A patent process (LookChem CAS 25209-64-7) describes an efficient synthetic route from this compound to the benzimidazolylthioethyl-piperazine scaffold, leveraging the formyl group as a transient protecting group that is removed during or after the coupling step . Procurement of the pre-formylated building block avoids the need for in situ N-formylation of 1-(2-hydroxyethyl)piperazine, which typically requires harsh formylation conditions (acetic formic anhydride or mixed carbonic anhydrides) that can lead to O-formylation side products and reduced regioselectivity .

Quote Request

Request a Quote for 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.